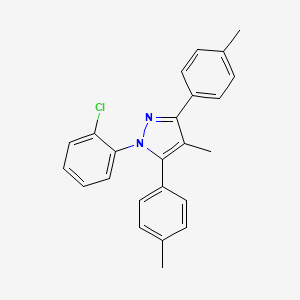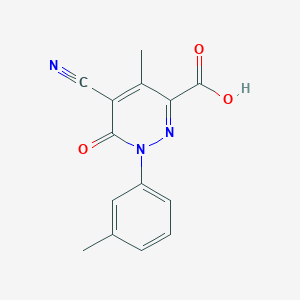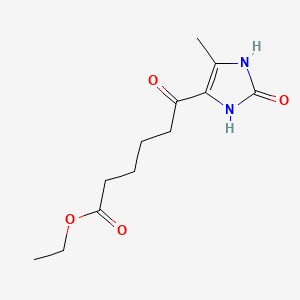
1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Vue d'ensemble
Description
1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, commonly known as CMMP, is a synthetic compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
CMMP has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CMMP has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use as a diagnostic agent in positron emission tomography (PET) imaging. In materials science, CMMP has been used as a building block for the synthesis of novel organic materials with unique properties. Moreover, it has been employed as a ligand in coordination chemistry and catalysis.
Mécanisme D'action
The mechanism of action of CMMP is not well-understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For instance, CMMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CMMP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CMMP can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In animal studies, CMMP has been shown to reduce tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMMP is its versatility and ease of synthesis. It can be synthesized in relatively large quantities and has been used as a building block for the synthesis of various organic materials. However, one of the limitations of CMMP is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of CMMP. One area of research is the development of novel organic materials based on CMMP. These materials could have applications in areas such as electronics, photonics, and energy storage. Another area of research is the development of CMMP-based drugs for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of CMMP and its potential interactions with other molecules and signaling pathways.
Conclusion:
In conclusion, CMMP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and versatility make it an attractive building block for the synthesis of novel organic materials, while its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of CMMP and its potential applications in various scientific fields.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2/c1-16-8-12-19(13-9-16)23-18(3)24(20-14-10-17(2)11-15-20)27(26-23)22-7-5-4-6-21(22)25/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJSPSBLJPFRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4686042.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B4686058.png)


![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4686076.png)
![methyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4686079.png)
![methyl 2-{[(4-bromo-5-propyl-2-thienyl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4686098.png)
![3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4686105.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4686113.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4686115.png)
![ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4686120.png)

